5-bromo-1,2-dimethyl-1H-imidazole
Overview
Description
The compound 5-bromo-1,2-dimethyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of bromine and methyl groups on the imidazole ring can significantly alter the chemical and physical properties of the molecule, making it a valuable building block in the synthesis of various bioactive molecules .
Synthesis Analysis
The synthesis of brominated imidazole derivatives can be achieved through various methods. For instance, the synthesis of 2-bromo-3-(5-imidazolyl)propanol and its Nπ-Me derivative involves starting from histidine and introducing a bromine atom via diazotization, which causes racemization . Another approach is the Sandmeyer type reaction, which converts 2-mercapto-1-methyl-imidazole into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide . Additionally, the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been optimized to be cost-effective and scalable, using 1,2-dimethyl-1H-imidazole as the starting material and achieving selective debromination with isopropyl magnesium chloride .
Molecular Structure Analysis
The molecular structure of brominated imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was determined using density functional theory (DFT) calculations and confirmed by X-ray diffraction . Similarly, the crystal structure of 1,3-bis(carboxymethyl)imidazolium bromide was studied by X-ray diffraction, revealing hydrogen-bonded dimers in the crystalline state .
Chemical Reactions Analysis
Brominated imidazole derivatives can participate in various chemical reactions. The bromination of imidazole complexes of pentaammine-cobalt(III) leads to the formation of bromoimidazole complexes, which exhibit specific reactivity patterns and can undergo hydrolysis and isomerization reactions . The reactivity of these complexes is influenced by the position of the bromine substitution on the imidazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated imidazole derivatives are influenced by the substituents on the imidazole ring. For instance, the introduction of bromine and methyl groups can affect the compound's solubility, melting point, and reactivity. The vibrational properties of these compounds can be studied using FT-IR and Raman spectroscopy, providing insights into the nature of the chemical bonds and the electronic structure of the molecule . Additionally, the biological activity of these compounds, such as their antifungal and antibacterial properties, can be assessed through various assays .
Scientific Research Applications
Photochromic and Magnetic Properties in Cobalt(II) Complexes
A study by Cao et al. (2015) discusses the synthesis of mononuclear cobalt(II) complexes using bisthienylethenes, including a derivative of 5-bromo-1,2-dimethyl-1H-imidazole. These complexes exhibit photochromic behavior and distinct magnetic properties, showing potential for applications in materials science.
Water Oxidation Catalysis
Wang et al. (2012) investigated ruthenium complexes with axial ligands including a derivative of 5-bromo-1,2-dimethyl-1H-imidazole for water oxidation catalysis. Their research highlights the importance of axial ligands in controlling the activity of water oxidation catalysts.
Reactivity in Imidazole Derivatives
A study by Hossain et al. (2018) on newly synthesized imidazole derivatives, including those related to 5-bromo-1,2-dimethyl-1H-imidazole, focused on their spectroscopic characterization and reactivity. This study contributes to understanding the reactive properties of such derivatives.
Regioselective Alkynylation of Imidazoles
Bellina et al. (2015) conducted research on the regioselective alkynylation of imidazoles, including 1,2-dimethyl-1H-imidazole. This study is significant for the synthesis of imidazole derivatives with potential applications in pharmaceuticals and materials science.
Corrosion Inhibition in Steel
Research by Subasree and Selvi (2020) on imidazolium-based ionic liquids derived from 1,2-dimethyl-1H-imidazole demonstrated their effectiveness as corrosion inhibitors for mild steel. This application is particularly relevant in industrial settings where corrosion resistance is crucial.
Synthesis of Imidazole-Fused Compounds
Kim et al. (2018) explored the synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones using imidazole derivatives. This research contributes to the field of organic synthesis, providing pathways to novel compounds.
Safety And Hazards
Future Directions
Imidazoles have a broad range of chemical and biological properties, making them important in the development of new drugs . They show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions for “5-bromo-1,2-dimethyl-1H-imidazole” could involve further exploration of its potential uses in these areas.
properties
IUPAC Name |
5-bromo-1,2-dimethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRCWIXZNDCIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428401 | |
Record name | 5-bromo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1,2-dimethyl-1H-imidazole | |
CAS RN |
24134-09-6 | |
Record name | 5-bromo-1,2-dimethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,2-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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